Cas no 1803715-58-3 (2,6-Dibromo-3,4-difluorophenylacetic acid)

2,6-Dibromo-3,4-difluorophenylacetic acid is a halogenated phenylacetic acid derivative characterized by its distinct substitution pattern of bromine and fluorine atoms on the aromatic ring. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of both bromine and fluorine substituents enhances its reactivity in cross-coupling reactions and facilitates further functionalization. Its high purity and stability make it suitable for precision applications in medicinal chemistry and material science. The compound’s structural features also contribute to its potential use in designing bioactive molecules with tailored properties.
2,6-Dibromo-3,4-difluorophenylacetic acid structure
1803715-58-3 structure
Product Name:2,6-Dibromo-3,4-difluorophenylacetic acid
CAS No:1803715-58-3
MF:C8H4Br2F2O2
MW:329.920968055725
MDL:MFCD28784372
CID:4705549
Update Time:2025-10-28

2,6-Dibromo-3,4-difluorophenylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2,6-Dibromo-3,4-difluorophenylacetic acid
    • MDL: MFCD28784372
    • Inchi: 1S/C8H4Br2F2O2/c9-4-2-5(11)8(12)7(10)3(4)1-6(13)14/h2H,1H2,(H,13,14)
    • InChI Key: WLPGHSWYZWKDRK-UHFFFAOYSA-N
    • SMILES: BrC1C(=C(C=C(C=1CC(=O)O)Br)F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 227
  • Topological Polar Surface Area: 37.3

2,6-Dibromo-3,4-difluorophenylacetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
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1803715-58-3 97%
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Additional information on 2,6-Dibromo-3,4-difluorophenylacetic acid

Recent Advances in the Application of 2,6-Dibromo-3,4-difluorophenylacetic Acid (CAS: 1803715-58-3) in Chemical Biology and Pharmaceutical Research

The compound 2,6-Dibromo-3,4-difluorophenylacetic acid (CAS: 1803715-58-3) has recently emerged as a promising building block in medicinal chemistry and chemical biology research. This halogen-rich phenylacetic acid derivative has attracted significant attention due to its unique electronic properties and potential for diverse chemical transformations. Recent studies have explored its applications in drug discovery, particularly as a precursor for the synthesis of biologically active molecules targeting various disease pathways.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2,6-Dibromo-3,4-difluorophenylacetic acid in the development of novel kinase inhibitors. The researchers utilized the compound's multiple halogen substituents for efficient cross-coupling reactions, enabling rapid diversification of molecular scaffolds. The resulting compounds showed promising activity against several cancer-related kinases, with lead compounds demonstrating IC50 values in the low nanomolar range.

In pharmaceutical formulation research, scientists have investigated the physicochemical properties of 2,6-Dibromo-3,4-difluorophenylacetic acid derivatives. The compound's lipophilicity (logP ≈ 2.8) and moderate aqueous solubility make it particularly suitable for prodrug development. Recent work has focused on ester and amide derivatives that show improved bioavailability while maintaining the parent compound's biological activity.

The synthetic versatility of 2,6-Dibromo-3,4-difluorophenylacetic acid has been further demonstrated in the construction of complex heterocyclic systems. A 2024 publication in Organic Letters described its use as a key intermediate in the synthesis of fluorinated benzothiazoles with potential antimicrobial activity. The multiple reaction sites allow for sequential functionalization, enabling the construction of diverse molecular architectures from a single precursor.

Recent advances in analytical techniques have facilitated more detailed characterization of 2,6-Dibromo-3,4-difluorophenylacetic acid and its derivatives. High-resolution mass spectrometry and advanced NMR methods have provided new insights into its molecular interactions and stability profiles. These studies have revealed interesting halogen bonding patterns that may contribute to the compound's biological activity.

From a safety and toxicology perspective, preliminary studies indicate that 2,6-Dibromo-3,4-difluorophenylacetic acid exhibits favorable in vitro safety profiles at pharmacologically relevant concentrations. However, researchers emphasize the need for more comprehensive toxicological evaluation, particularly regarding potential metabolites that may form through defluorination or debromination pathways.

The pharmaceutical industry has shown growing interest in this compound, with several patent applications filed in 2023-2024 covering its use in various therapeutic areas. These include applications in inflammation, oncology, and infectious diseases, reflecting the broad potential of this chemical scaffold. Industry analysts predict increasing demand for 2,6-Dibromo-3,4-difluorophenylacetic acid in coming years as more therapeutic applications are validated.

Future research directions for 2,6-Dibromo-3,4-difluorophenylacetic acid include exploration of its use in targeted drug delivery systems and as a molecular probe for studying protein-ligand interactions. The compound's unique combination of halogen atoms offers opportunities for development of PET radiotracers and other diagnostic tools. Ongoing structure-activity relationship studies aim to optimize its pharmacological properties while minimizing potential off-target effects.

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